![molecular formula C9H8BrN3O3S2 B2422789 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 2310038-16-3](/img/structure/B2422789.png)
5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic electronics.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Research has shown that thiazolopyrimidine-based sulfonamides, synthesized from parent compounds like 2-methoxy benzoic acid, exhibit significant in vitro antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity against H37Rv. These findings suggest potential applications in combating microbial infections (Patel, Purohit, & Rajani, 2014).
CCR4 Receptor Antagonism
Compounds identified from high-throughput screening, such as "N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide," have been studied as CCR4 receptor antagonists. This research led to the discovery of candidate drugs indicating applications in modulating immune responses (Kindon et al., 2017).
Antitumor and Antibacterial Agents
Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have been synthesized and evaluated for their in vitro activity against human tumor cell lines and antibacterial activity. Certain derivatives showed higher activity than doxorubicin, a standard cancer drug, suggesting their potential in cancer therapy (Hafez, Alsalamah, & El-Gazzar, 2017).
Photodynamic Therapy for Cancer
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. With high singlet oxygen quantum yield, these compounds are potential candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Urease Inhibition and Antibacterial Activity
Thiophene sulfonamide derivatives synthesized via Suzuki cross-coupling reaction have been evaluated for their urease inhibition and antibacterial activities. The structure-activity relationship indicates the significant effect of electronic features on aromatic rings, suggesting these compounds as potent urease inhibitors and antibacterial agents (Noreen et al., 2017).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
properties
IUPAC Name |
5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3S2/c1-16-9-11-4-6(5-12-9)13-18(14,15)8-3-2-7(10)17-8/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGZZRPZYRKGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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